molecular formula C8H6BrNO B13609478 2-(2-Bromo-3-hydroxyphenyl)acetonitrile

2-(2-Bromo-3-hydroxyphenyl)acetonitrile

Cat. No.: B13609478
M. Wt: 212.04 g/mol
InChI Key: VMXQUUCSHWCZHR-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-hydroxyphenyl)acetonitrile is a brominated aromatic nitrile derivative characterized by a benzene ring substituted with a bromine atom at the ortho position (C2) and a hydroxyl group at the meta position (C3). The acetonitrile moiety (-CH₂CN) is attached to the aromatic ring, contributing to its polar nature and reactivity.

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

2-(2-bromo-3-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H6BrNO/c9-8-6(4-5-10)2-1-3-7(8)11/h1-3,11H,4H2

InChI Key

VMXQUUCSHWCZHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3-hydroxyphenyl)acetonitrile typically involves the bromination of 2-hydroxyphenylacetonitrile. One common method includes the use of bromine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-hydroxyphenyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and properties of 2-(2-Bromo-3-hydroxyphenyl)acetonitrile and related compounds:

Compound Name Molecular Formula Substituents/Ring Type Key Properties/Applications Reference
This compound (Hypothetical) C₈H₆BrNO Br (C2), -OH (C3), benzene ring High polarity (H-bond donor), potential pharmaceutical intermediate Inferred
2-(3-Bromo-4-fluorophenyl)acetonitrile C₈H₅BrFN Br (C3), F (C4), benzene ring Enhanced electrophilicity due to electron-withdrawing F; used in agrochemicals
2-(4-Bromo-3-methylphenyl)acetonitrile C₉H₈BrN Br (C4), -CH₃ (C3), benzene ring Lower solubility (nonpolar CH₃); intermediates in polymer synthesis
2-(3-Bromo-4-pyridyl)acetonitrile C₇H₅BrN₂ Br (C3), pyridine ring Basic nitrogen enhances coordination capacity; catalyst ligand
2-(5-Bromothiophen-2-yl)acetonitrile C₆H₄BrNS Br (C5), thiophene ring Conjugated system for optoelectronic materials; semiconductor applications
2-[3-bromo-5-ethoxy-4-(trifluoroethoxy)phenyl]acetonitrile C₁₂H₁₁BrF₃NO₂ Br (C3), -OCH₂CF₃ (C4), -OCH₂CH₃ (C5) Enhanced lipophilicity; drug delivery systems

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): Compounds like 2-(3-Bromo-4-fluorophenyl)acetonitrile exhibit increased electrophilicity due to the combined effects of Br and F substituents, facilitating nucleophilic aromatic substitution (SNAr) reactions .
  • Hydroxyl Group Influence: The -OH group in this compound enhances solubility in polar solvents and enables hydrogen bonding, which is absent in methyl-substituted analogues (e.g., 2-(4-Bromo-3-methylphenyl)acetonitrile) .
  • Heterocyclic Analogues: Pyridine () and thiophene () derivatives demonstrate altered electronic properties. For example, the pyridine ring’s nitrogen atom can stabilize metal complexes, while the thiophene ring’s sulfur atom contributes to π-conjugation in materials science .

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